BGC20-1531Hydrochloride
Overview
Description
BGC20-1531Hydrochloride, also known as PGN 1531, is a potent and selective prostanoid EP4 receptor antagonist . It has potential for the research of migraine headache .
Molecular Structure Analysis
The molecular formula of BGC20-1531Hydrochloride is C26H25ClN2O6S . The InChI code isInChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25 (17)35 (30,31)28-26 (29)24-14-20 (18 (2)34-24)16-33-21-10-8-19 (9-11-21)23-13-12-22 (32-3)15-27-23;/h4-15H,16H2,1-3H3, (H,28,29);1H
. The Canonical SMILES is CC1=CC=CC=C1S (=O) (=O)NC (=O)C2=CC (=C (O2)C)COC3=CC=C (C=C3)C4=NC=C (C=C4)OC.Cl
. Physical And Chemical Properties Analysis
BGC20-1531Hydrochloride has a molecular weight of 529.0 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass is 528.1121854 g/mol and the monoisotopic mass is 528.1121854 g/mol . The topological polar surface area is 116 Ų .Scientific Research Applications
1. Application in Headache Research
- Results: There was no difference in headache response or prevention of the dilation of the MCA or the STA with either dose of BGC20-1531 relative to placebo. These data suggest that other EP receptors may be involved in PGE2 induced headache and dilatation in normal subjects .
2. Application in Migraine Treatment
- Results: BGC20-1531 exhibited high affinity at recombinant human EP4 receptors expressed in cell lines and native EP4 receptors in human cerebral and meningeal artery. It competitively antagonized PGE2-induced vasodilatation of human middle cerebral and meningeal arteries in vitro, but had no effect on responses induced by PGE2 on coronary, pulmonary or renal arteries in vitro. BGC20-1531 caused a dose-dependent antagonism of the PGE2-induced increase in canine carotid blood flow in vivo .
Future Directions
properties
IUPAC Name |
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHYZCXOFPPBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BGC20-1531Hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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